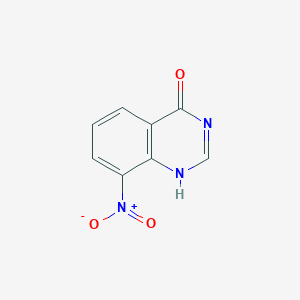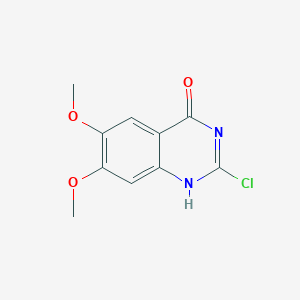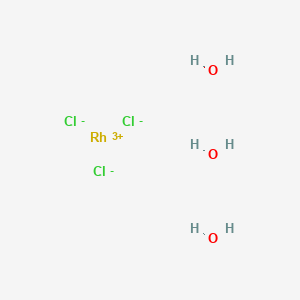
Sulfachloropyridazine (sodium)
Overview
Description
Sulfachloropyridazine (sodium) is a useful research compound. Its molecular formula is C10H10ClN4NaO3S and its molecular weight is 324.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sulfachloropyridazine (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfachloropyridazine (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibiotic Resistance and Environmental Impact
Anaerobic Digestion and Antibiotic Resistance
A study found that sulfachloropyridazine sodium (SCPS) in swine manure undergoing anaerobic digestion (AD) impacted the abundance of antibiotic resistance genes (ARGs). The presence of both SCPS and zinc altered the degradation of SCPS and influenced the ARGs, highlighting the environmental implications of SCPS in agricultural settings (Zhang et al., 2017).
Transport in Soil Systems
Research on the sorption and transport of sulfachloropyridazine in soil showed that the substance is highly mobile in soil, potentially moving to surface waters and groundwaters. This study underscores the environmental pathways and fate of SCPS when introduced into soil environments (Boxall et al., 2002).
Advanced Water Treatment
Degradation via Peroxymonosulfate Activation
An innovative approach using Co(OH)2 nanoparticles decorated urchin-like WO3 showed high efficiency in degrading sulfachloropyridazine through peroxymonosulfate activation. This study highlights advanced methods for removing contaminants like SCPS from water (Tao et al., 2020).
Electrochemical Treatment
Another study explored the electro-Fenton treatment of sulfachloropyridazine, a model for sulfonamide antibiotics. This research provides insight into the kinetics, reaction pathways, and toxicity evolution in the context of advanced water treatment technologies (Dirany et al., 2012).
Biogas Production and Enzyme Activities
- Anaerobic Digestion and Biogas Production: The influence of SCPS and zinc on enzyme activities and biogas production during the anaerobic digestion of swine manure was studied, revealing how these substances impact biogas accumulation and enzyme activity in biogas production processes (Zhang et al., 2018).
Environmental Toxicity
- Eco-toxic Effects on Crops: A study investigating the toxic effects of sulfachloropyridazine sodium on wheat, Chinese cabbage, and tomato highlighted significant impacts on root and shoot elongation, indicating the potential eco-toxic effects of SCPS in agricultural settings (Jin et al., 2009).
properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEICSYIVYSEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN4NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfachloropyridazine (sodium) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















